molecular formula C11H8BrNO3S B2393226 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid CAS No. 1094320-72-5

2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2393226
CAS No.: 1094320-72-5
M. Wt: 314.15
InChI Key: FCUVWLKDBVRXIK-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a brominated thiazole derivative characterized by a 1,3-thiazole core substituted with a carboxylic acid group at position 5 and a 5-bromo-2-methoxyphenyl group at position 2. The compound’s molecular formula is C₁₁H₈BrNO₃S, with a molecular weight of 315.16 g/mol. The bromine atom and methoxy group on the phenyl ring contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3S/c1-16-8-3-2-6(12)4-7(8)10-13-5-9(17-10)11(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUVWLKDBVRXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, bromination, and deacetylation, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized thiazole compounds.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid with structurally or functionally related thiazole derivatives, based on substituents, molecular properties, and reported applications:

Compound Name Substituents Molecular Weight Key Properties/Applications Source
Target Compound 5-Bromo-2-methoxyphenyl at C2; carboxylic acid at C5 315.16 Potential enzyme inhibition (inferred from analogs); bromine enhances lipophilicity/affinity. N/A
2-(Substituted Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid Varied benzylamino groups at C2; methyl at C4; carboxylic acid at C5 ~250–300 Xanthine oxidase inhibitors; some derivatives surpass febuxostat in activity .
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid Bromine at C2; methyl at C4; carboxylic acid at C5 248.05 Research applications (e.g., synthetic intermediate); bromine enhances reactivity .
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid Chlorothiophene at C2; carboxylic acid at C5 245.71 Chlorine’s electron-withdrawing effect may improve binding in heterocyclic systems .
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid Pyrazinyl at C2; methyl at C4; carboxylic acid at C5 221.23 Pyrazinyl group introduces aromaticity; potential coordination chemistry applications .
2-(Morpholin-4-yl)-1,3-thiazole-5-carboxylic acid Morpholine at C2; carboxylic acid at C5 ~230–250 (estimated) Morpholine enhances solubility; explored in kinase inhibition .

Key Observations:

Substituent Effects: Bromine vs. Chlorine: Bromine in the target compound increases molecular weight and lipophilicity compared to chlorine in ’s chlorothiophene analog. This may enhance membrane permeability in drug candidates .

Biological Activity: Derivatives with carboxylic acid at C5 (common across all analogs) often act as pharmacophores for enzyme inhibition. For example, ’s compounds showed IC₅₀ values of 0.12–1.76 µM against xanthine oxidase, with electron-withdrawing substituents (e.g., -NO₂) enhancing activity . The benzene ring substitution pattern in the target compound (5-bromo, 2-methoxy) may mimic the bioactive conformations of ligands in ’s co-crystallized inhibitors (e.g., O7N for DNA gyrase) .

Synthetic Utility :

  • Brominated thiazoles (e.g., ’s 2-bromo-4-methyl derivative) are intermediates for cross-coupling reactions, suggesting the target compound could serve similar roles in Suzuki-Miyaura or Buchwald-Hartwig reactions .

Biological Activity

2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a bromine atom, a methoxy group, and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The following sections explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid typically involves several key steps:

  • Bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol.
  • Acetylation followed by further bromination and deacetylation to yield the final product.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study highlighted that related compounds showed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The anticancer potential of 2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid has been investigated through various assays:

  • Cell Viability Assays : The compound demonstrated cytotoxic effects on several cancer cell lines. For instance, compounds with similar thiazole structures showed IC50 values ranging from 10 µM to 30 µM against human melanoma and glioblastoma cells .
  • Mechanism of Action : The mechanism involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. The presence of the methoxy group enhances binding affinity to these targets .

The biological activity of this compound can be attributed to its ability to interact with molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cellular signaling pathways.
  • Receptor Binding : The bromine and methoxy groups enhance the compound's binding capabilities, influencing its pharmacological profile .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid, it is beneficial to compare it with other thiazole derivatives:

Compound NameStructureBiological ActivityIC50 (µM)
Compound AThiazole with methyl groupAnticancer15
Compound BThiazole with halogen substitutionAntimicrobial20
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid StructureAnticancer & AntimicrobialTBD

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Study on Anticancer Activity : A series of experiments revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent .
  • Antimicrobial Testing : In vitro studies demonstrated that it effectively inhibited the growth of pathogenic bacteria, indicating its utility in developing new antimicrobial agents .

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